molecular formula C25H28N2O4S B3675948 N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3675948
M. Wt: 452.6 g/mol
InChI Key: JOBWMJXYDDTULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide group, the introduction of the sulfonyl group, and the attachment of the aromatic rings. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin. It might also be a potential environmental hazard .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a reactant in a chemical reaction, future research might focus on optimizing the reaction conditions .

Properties

IUPAC Name

2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-18-6-13-23(14-7-18)32(29,30)27(24-15-19(2)5-8-20(24)3)17-25(28)26-16-21-9-11-22(31-4)12-10-21/h5-15H,16-17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBWMJXYDDTULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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